

# Application Notes and Protocols for High-Throughput Screening with CH6953755

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## Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

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## Abstract

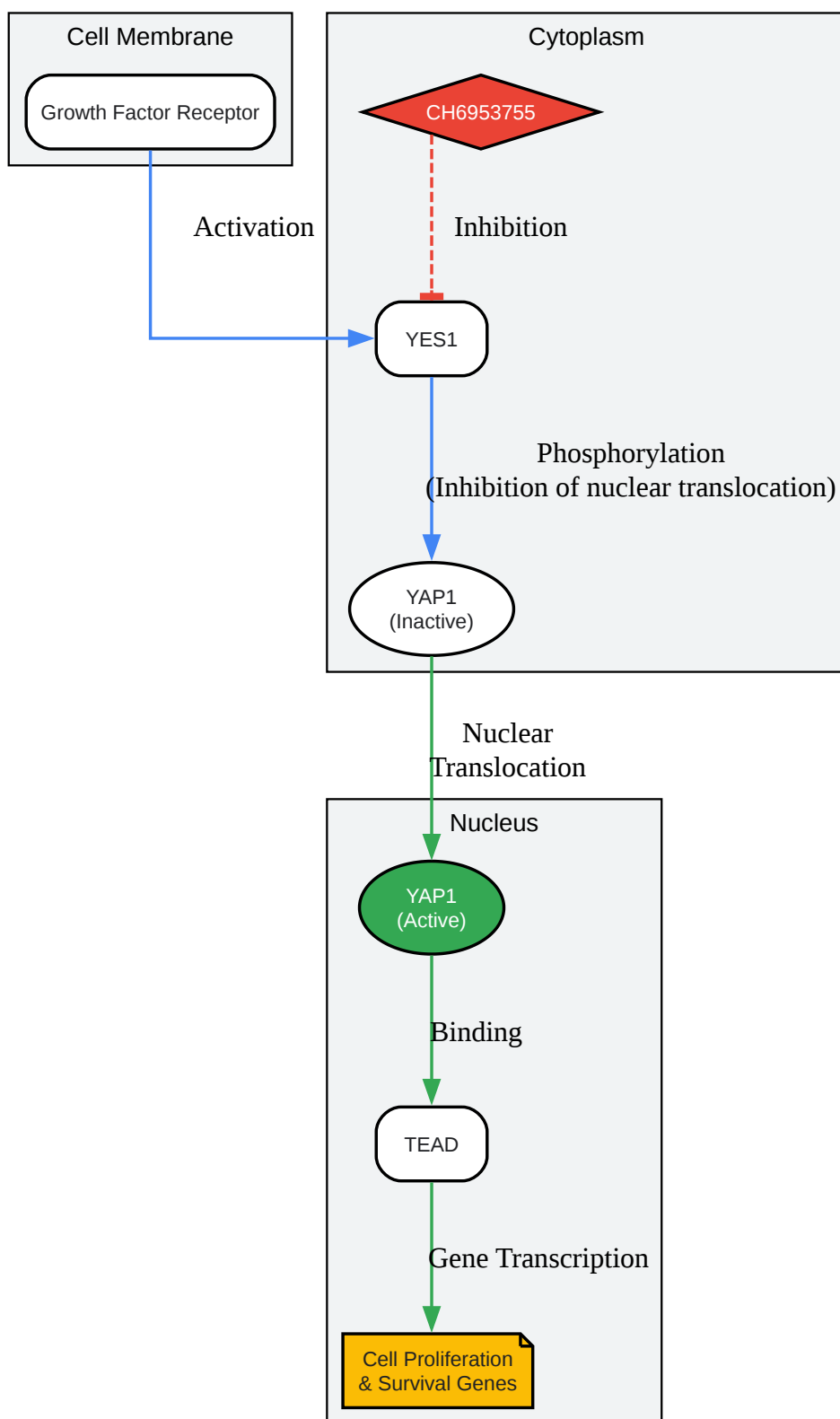
**CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] With an IC50 of 1.8 nM, **CH6953755** has demonstrated significant anti-tumor activity in preclinical models of cancers harboring YES1 gene amplification.[1][2][3][4] This document provides detailed application notes and protocols for the use of **CH6953755** in high-throughput screening (HTS) campaigns to identify and characterize modulators of the YES1 signaling pathway. The provided methodologies cover both biochemical and cell-based assays suitable for large-scale screening.

## Introduction

YES1 is a proto-oncogene that plays a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[1][5] Overexpression and amplification of the YES1 gene have been implicated in various cancers, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[5][6] **CH6953755** exerts its inhibitory effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its activation.[1][4] Inhibition of YES1 by **CH6953755** subsequently modulates the downstream Hippo signaling pathway by controlling the nuclear translocation and serine phosphorylation of the transcriptional co-activator Yes-associated protein 1 (YAP1).[4][5][6][7] These application notes provide robust protocols for HTS assays designed to identify novel inhibitors of the YES1-YAP1 signaling axis.

## Signaling Pathway

The primary mechanism of action of **CH6953755** is the inhibition of YES1 kinase activity. This disrupts the downstream signaling cascade that leads to the nuclear translocation and activation of YAP1. In the nucleus, YAP1 complexes with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.



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YES1-YAP1 Signaling Pathway and Inhibition by **CH6953755**.

## Data Presentation

The following tables summarize the in vitro activity of **CH6953755** and other known YES1 inhibitors.

Table 1: Biochemical Activity of YES1 Kinase Inhibitors

Compound	IC50 (nM) for YES1	Reference
CH6953755	1.8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Dasatinib	-	<a href="#">[8]</a>
Saracatinib	6.2	<a href="#">[8]</a>
AMG-Tie-2-1	8.7	<a href="#">[8]</a> <a href="#">[9]</a>
AZ-23	39.1	<a href="#">[8]</a> <a href="#">[9]</a>

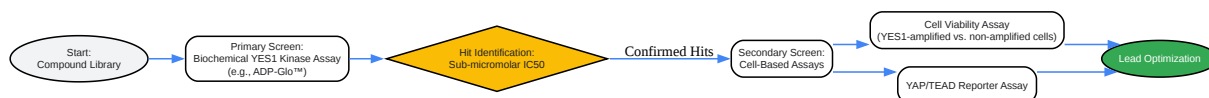
Table 2: Cell-Based Activity of **CH6953755**

Assay Type	Cell Line(s)	Concentration Range	Effect	Reference
Cell Viability	KYSE70, OACP4 C	0.001 - 1 $\mu$ M	Inhibition of cell growth in YES1-amplified lines	<a href="#">[2]</a>
YES1 Autophosphorylation	KYSE70	0.001 - 1 $\mu$ M	Prevention of Tyr426 autophosphorylation	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
TEAD Luciferase Reporter	KYSE70, RERF-LC-AI	0.1 - 3 $\mu$ M	Suppression of TEAD luciferase activity	<a href="#">[2]</a>

## Experimental Protocols

### High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify novel YES1 inhibitors involves primary screening of a compound library using a biochemical assay, followed by secondary validation with cell-based assays to confirm on-target activity and assess cellular potency.



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General workflow for HTS of YES1 inhibitors.

## Protocol 1: Biochemical High-Throughput Screening for YES1 Kinase Inhibitors using ADP-Glo™ Assay

This protocol is adapted from a published high-throughput screen for YES1 kinase inhibitors and is suitable for screening large compound libraries.<sup>[1][8][9]</sup>

**Objective:** To identify compounds that inhibit the enzymatic activity of recombinant YES1 kinase.

**Materials:**

- Recombinant YES1 enzyme
- Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Compound library (dissolved in DMSO)
- 384-well white, low-volume assay plates

#### Procedure:

- Compound Plating:
  - Dispense test compounds and controls (e.g., **CH6953755** as a positive control, DMSO as a negative control) into 384-well plates.
- Kinase Reaction:
  - Prepare a master mix containing YES1 kinase and the substrate in kinase assay buffer.
  - Add the master mix to each well of the assay plate.
  - Prepare an ATP solution in kinase assay buffer.
  - Initiate the kinase reaction by adding the ATP solution to each well.
  - Incubate the plate at 30°C for 45-60 minutes.
- ADP Detection:
  - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
  - Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
  - Measure luminescence using a plate reader.
  - The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
- Data Analysis:

- Normalize the data to controls (DMSO for 0% inhibition, a potent inhibitor for 100% inhibition).
- Calculate the IC<sub>50</sub> values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

## Protocol 2: Cell-Based High-Throughput Screening for Inhibition of Cell Proliferation in YES1-Amplified Cancer Cells

This protocol is designed to assess the anti-proliferative effect of compounds on cancer cell lines with and without YES1 gene amplification.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on YES1-dependent cancer cells.

Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
- Non-YES1-amplified cancer cell line (e.g., K562) for counter-screening
- Appropriate cell culture medium and supplements
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Compound library (dissolved in DMSO)
- 384-well clear-bottom, white-walled assay plates

Procedure:

- Cell Seeding:
  - Trypsinize and resuspend cells in culture medium.
  - Seed the cells into 384-well plates at an optimized density.

- Incubate overnight to allow for cell attachment.
- Compound Treatment:
  - Add serially diluted test compounds to the wells.
  - Include positive (e.g., **CH6953755**) and negative (DMSO) controls.
  - Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment:
  - Equilibrate the plates to room temperature.
  - Add CellTiter-Glo® Reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
  - Measure luminescence using a plate reader.
  - The luminescent signal is proportional to the number of viable cells.
- Data Analysis:
  - Normalize the data to controls.
  - Determine the IC<sub>50</sub> values for each compound in the different cell lines.
  - Identify compounds that selectively inhibit the proliferation of YES1-amplified cells.

## Protocol 3: TEAD-Luciferase Reporter Assay for YAP/TAZ Activity

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, a key downstream effector of the YES1 signaling pathway.<sup>[2]</sup>



Objective: To quantify the inhibitory effect of compounds on YAP/TAZ-mediated transcription.

Materials:

- YES1-amplified cancer cell line (e.g., KYSE70) stably expressing a TEAD-responsive luciferase reporter construct.
- Appropriate cell culture medium and supplements.
- Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega).
- Compound library (dissolved in DMSO).
- 384-well white, opaque assay plates.

Procedure:

- Cell Seeding:
  - Seed the stable reporter cell line into 384-well plates.
  - Incubate overnight.
- Compound Treatment:
  - Treat the cells with a dilution series of the test compounds.
  - Include **CH6953755** as a positive control and DMSO as a negative control.
  - Incubate for 24-48 hours.
- Luciferase Assay:
  - Equilibrate the plates to room temperature.
  - Add the luciferase assay reagent to each well.
  - Incubate according to the manufacturer's instructions to allow for cell lysis and signal generation.

- Data Acquisition:
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay) to account for cytotoxicity.
  - Calculate the IC50 values for the inhibition of TEAD reporter activity.

## Conclusion

**CH6953755** is a valuable tool for investigating the role of YES1 in cancer biology and for the discovery of novel therapeutics targeting the YES1-YAP1 signaling axis. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of small molecule inhibitors of this pathway. The combination of biochemical and cell-based assays allows for the identification of potent and selective inhibitors with on-target cellular activity, paving the way for the development of new anti-cancer agents.

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